In Vivo Antitumor Activity: L1210 Leukemia Model Distinguishes 11-Thiohomoaminopterin from Methotrexate and Aminopterin
11-Thiohomoaminopterin demonstrated no antitumor activity in the L1210 lymphoid leukemia mouse model at the maximum tested dose of 48 mg/kg. This is a critical functional distinction from the clinical antifolates methotrexate and aminopterin, which are active in this and other tumor models [1].
| Evidence Dimension | In vivo antitumor activity in L1210 leukemia |
|---|---|
| Target Compound Data | No activity at maximum dose of 48 mg/kg |
| Comparator Or Baseline | Methotrexate and Aminopterin: Active in L1210 leukemia models |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | L1210 lymphoid leukemia in mice |
Why This Matters
Procurement for in vivo cancer research should avoid this compound; its value lies in negative data for SAR studies or as a control in assays where a non-cytotoxic DHFR inhibitor is required.
- [1] Nair MG, Chen SY, Kisliuk RL, Gaumont Y, Strumpf D. Folate analogues altered in the C9-N10 bridge region. 16. Synthesis and antifolate activity of 11-thiohomoaminopterin. J Med Chem. 1980 Aug;23(8):899-903. doi: 10.1021/jm00182a017. View Source
